molecular formula C19H15F2N3S B4624906 1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4624906
M. Wt: 355.4 g/mol
InChI Key: MXGKXZVBFNZHFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related pyrazolo[3,4-b]pyridine compounds often involves ring-opening followed by ring-closure reactions. For example, Halim and Ibrahim (2022) reported the synthesis of a related compound through the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole (Halim & Ibrahim, 2022).

Molecular Structure Analysis

  • The molecular structure of related compounds can be established through spectral data and quantum studies, as demonstrated by Halim and Ibrahim (2022) for a similar pyrazolo[3,4-b]pyridine compound (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

  • Pyrazolo[3,4-b]pyridine compounds can undergo various chemical reactions. For instance, Yıldırım et al. (2005) described the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to different products (Yıldırım, Kandemirli, & Demir, 2005).

Physical Properties Analysis

  • The physical properties of pyrazolo[3,4-b]pyridine compounds, like solubility or melting point, can be influenced by their molecular structure. These properties are typically determined experimentally and can vary based on the substituents present in the compound.

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are often analyzed through computational methods like DFT calculations, as shown by Halim and Ibrahim (2022) (Halim & Ibrahim, 2022).

Scientific Research Applications

Chemistry and Synthetic Applications

1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is part of a family of compounds known for their structural and functional versatility. Pyrazolo[3,4-b]pyridines, in particular, have been extensively studied for their role in the synthesis of kinase inhibitors due to their ability to interact with multiple binding modes, showcasing the scaffold's versatility in medicinal chemistry (Wenglowsky, 2013). This highlights the compound's potential utility in the development of therapeutic agents targeting various kinases.

Optoelectronic Materials

Compounds within the same structural family as 1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine have been explored for their applications in optoelectronics. Research into functionalized quinazolines and pyrimidines, for instance, has shown that incorporation into π-extended conjugated systems can significantly enhance the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements, among others (Lipunova et al., 2018).

Biological and Pharmaceutical Research

The pyranopyrimidine core, closely related to the structural class of 1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine, is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research indicates a wide range of applicability for pyranopyrimidine scaffolds, emphasizing their significance in developing lead molecules (Parmar et al., 2023).

properties

IUPAC Name

1-benzyl-4-(difluoromethyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3S/c1-12-17-14(18(20)21)10-15(16-8-5-9-25-16)22-19(17)24(23-12)11-13-6-3-2-4-7-13/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGKXZVBFNZHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-(difluoromethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

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